N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide
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Description
The compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains a furan ring, a pyridine ring, and a benzamide group .Scientific Research Applications
Anti-Tubercular Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide: has been investigated for its anti-tubercular potential. Researchers synthesized novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest that this compound could contribute to the development of more effective tuberculosis therapies .
Anti-Fibrotic Properties
In a separate study, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide derivatives were explored for their anti-fibrotic activity. Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic effects than existing drugs. Their IC50 values were 45.69 μM and 45.81 μM, respectively .
Suzuki–Miyaura Coupling
The compound’s structural features make it a potential candidate for Suzuki–Miyaura cross-coupling reactions. This versatile reaction is widely used for carbon–carbon bond formation. By selecting appropriate boron reagents, researchers can explore its utility in constructing complex organic molecules .
Crystallography Studies
Single crystals of some derivatives of this compound (e.g., 6d, 6f, and 6n) were successfully developed. These crystals provide valuable insights into the molecular interactions and structural properties, aiding further development and optimization .
Cytotoxicity Assessment
To ensure safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, these compounds showed no toxicity to human cells, suggesting their potential for therapeutic use .
Drug Design and Optimization
Given its unique structure, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide could serve as a scaffold for designing novel drugs. Computational docking studies can guide modifications to enhance its activity or selectivity against specific targets.
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-16(19-11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEULVGRBJPVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide |
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